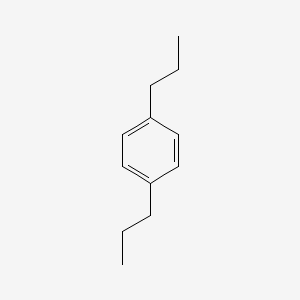

1,4-Dipropylbenzene

Description

Nomenclature and Structural Characteristics of 1,4-Dipropylbenzene

The systematic IUPAC name for this compound is this compound. nih.gov The prefix "1,4-" indicates the substitution pattern on the benzene (B151609) ring, where the two propyl groups are attached to the first and fourth carbon atoms, directly opposite each other. This "para" arrangement is a key structural feature.

The chemical formula for this compound is C₁₂H₁₈. nih.gov It is an aromatic hydrocarbon, and its structure consists of a planar hexagonal benzene ring bonded to two n-propyl groups. There are two other structural isomers of dipropylbenzene: 1,2-dipropylbenzene (B8737374) (ortho-) and 1,3-dipropylbenzene (B12009277) (meta-). ontosight.aiontosight.ai

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₈ nih.govtcichemicals.comfishersci.cacalpaclab.com |

| Molecular Weight | 162.27 g/mol ontosight.ai |

| CAS Number | 4815-57-0 nih.govtcichemicals.comfishersci.cacalpaclab.com |

| Boiling Point | ~221-233°C ontosight.aitcichemicals.com |

| Melting Point | ~ -25°C ontosight.ai |

| Density | ~0.862 g/cm³ chemsrc.com |

Historical Perspectives on Alkylbenzene Research Relevant to this compound

The study of alkylbenzenes is deeply rooted in the history of organic chemistry, with the structure of benzene itself being a subject of great interest since its discovery by Michael Faraday in 1825. britannica.com The development of the Friedel-Crafts alkylation reaction in 1877 by Charles Friedel and James Crafts was a pivotal moment, providing a general method for attaching alkyl groups to a benzene ring. This reaction is fundamental to the synthesis of many alkylbenzenes, including this compound.

In the mid-20th century, the commercial production of linear alkylbenzenes (LABs) revolutionized the detergent industry, replacing traditional soaps. This surge in industrial interest drove further research into the synthesis, properties, and applications of various alkylbenzenes. Since the 1960s, alkylbenzenes have been key precursors for the production of alkylbenzene sulfonates, which are widely used as surfactants in detergents. researchgate.net While much of the focus has been on longer-chain alkylbenzenes for detergents, the fundamental understanding gained from this research is applicable to the entire class of compounds, including this compound. Studies on the depositional history of linear alkylbenzenes in sediments have also provided insights into industrial activity and pollution over time. nih.gov

Significance of this compound in Organic Chemistry and Related Disciplines

This compound serves as a valuable intermediate in a variety of chemical syntheses. ontosight.aieastman.com Its chemical reactivity is centered around the benzene ring and the two propyl side chains. The benzene ring can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and bromination. eastman.com The propyl groups can also be modified through reactions like oxidation and dehydrogenation. eastman.com

The compound's significance extends to several related disciplines:

Polymer Chemistry: It is used in the synthesis of certain polymers and as a stabilizer to enhance the thermal and oxidative stability of plastics. ontosight.aifuturemarketinsights.com

Materials Science: It can be used to produce functionalized aromatic compounds for materials science applications through reactions like electrophilic aromatic substitution. chemicalbull.com

Industrial Chemistry: It finds application as a solvent and in the production of lubricants and hydroperoxides. ontosight.aifishersci.cadatabridgemarketresearch.comthermofisher.com Hydroperoxides derived from it can act as radical initiators in polymerization processes. wikipedia.org

Current Research Landscape and Future Directions for this compound Studies

Current research on this compound and related compounds is focused on several key areas. There is a growing interest in developing more efficient and environmentally friendly synthesis methods, moving away from traditional Lewis acid catalysts to solid acid catalysts like zeolites. researchgate.net

Future research is likely to explore novel applications for this compound, particularly in the development of high-performance polymers and specialty chemicals. persistencemarketresearch.com As industries increasingly seek materials with enhanced properties, the unique structure of this compound may offer advantages. persistencemarketresearch.com There is also a trend towards the development of bio-based alternatives to petroleum-derived chemicals, which could influence the future production and use of alkylbenzenes. strategicrevenueinsights.com The ongoing push for sustainable and "green" chemistry will likely drive innovation in the catalytic processes used for its synthesis and its application in more environmentally benign products. futuremarketinsights.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,4-dipropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-3-5-11-7-9-12(6-4-2)10-8-11/h7-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUANMGFAOCUOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197441 | |

| Record name | Benzene, 1,4-dipropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4815-57-0 | |

| Record name | Benzene, 1,4-dipropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004815570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,4-dipropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1,4 Dipropylbenzene

Established Synthetic Routes for 1,4-Dipropylbenzene

The synthesis of this compound is primarily achieved through the alkylation of a benzene (B151609) ring. These methods, while well-established, present challenges in selectivity and product distribution.

Electrophilic Aromatic Substitution for Alkylation

The most traditional and widely employed method for synthesizing alkylbenzenes is the Friedel-Crafts alkylation. libretexts.orgbyjus.commasterorganicchemistry.com This reaction involves the substitution of an aromatic proton with an alkyl group by treating the aromatic compound with an alkylating agent in the presence of a catalyst. chemistrystudent.com

In the context of this compound, the synthesis typically involves the dialkylation of benzene with propylene (B89431) or a propyl halide (e.g., propyl chloride) using a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃) or iron(III) chloride (FeCl₃). wikipedia.org The catalyst's role is to generate a carbocation electrophile from the alkylating agent, which then attacks the electron-rich benzene ring. libretexts.orgbyjus.com The reaction proceeds in a stepwise manner, first forming propylbenzene (B89791) (cumene) and then undergoing a second alkylation to yield diisopropylbenzene. wikipedia.org

A significant challenge with this method is the lack of regioselectivity. The initial propyl group is an activating, ortho-, para-director, leading to the formation of a mixture of 1,2- (ortho), 1,3- (meta), and 1,4- (para) diisopropylbenzene isomers. Furthermore, the primary carbocation that would lead to an n-propyl group is prone to rearrangement via a hydride shift to form the more stable secondary isopropyl carbocation. libretexts.orgmasterorganicchemistry.com This results in the product being diisopropylbenzene rather than di-n-propylbenzene. To obtain the straight-chain propyl group, a Friedel-Crafts acylation followed by a reduction (like a Clemmensen or Wolff-Kishner reduction) is necessary to avoid carbocation rearrangement. chemistrysteps.com

Alternative Synthetic Strategies

To overcome the limitations of direct alkylation and improve the yield of the desired para-isomer, alternative strategies have been developed.

Transalkylation: This process is of significant industrial importance and is used to maximize the production of a specific isomer by reacting an isomer mixture with an aromatic hydrocarbon. For instance, diisopropylbenzene (DIPB), often a low-value byproduct of cumene (B47948) production, can be reacted with benzene to produce more cumene. researchgate.netscielo.br Conversely, triisopropylbenzenes can be converted back to diisopropylbenzenes by reacting them with benzene. wikipedia.org This equilibrium-driven process, also catalyzed by acids, can be manipulated to enrich the desired isomer. The transalkylation of 1,4-DIPB with benzene over modified beta zeolite catalysts has been studied to produce cumene, demonstrating the reversibility and utility of this reaction. scielo.br

Cumene-Based Alkylation: A patented process describes the synthesis of para-diisopropylbenzene using only cumene and propylene as raw materials, thereby eliminating the need to handle carcinogenic benzene. google.com In this process, cumene is alkylated with propylene to produce a mixture of para- and meta-diisopropylbenzene. The para-isomer is then separated, and the remaining meta-isomer is isomerized in the presence of a transalkylation catalyst to produce more of the para/meta mixture, which is recycled back into the separation step. google.com

Catalytic Approaches in the Synthesis of this compound and Related Compounds

The choice of catalyst is paramount in directing the alkylation reaction towards higher efficiency and selectivity for the 1,4-isomer. Research has moved from traditional liquid acid catalysts to more advanced solid acid and bifunctional systems.

Role of Catalysts in Alkylation Processes

Catalysts are essential for activating the alkylating agent to generate a potent electrophile. While traditional Lewis acids like AlCl₃ are effective, their use is associated with problems such as corrosiveness, environmental hazards, and difficulty in separation and recycling. lew.ro

Solid Acid Catalysts: To address the shortcomings of Lewis acids, solid acid catalysts, particularly zeolites, have been extensively investigated. Zeolites are microporous aluminosilicate (B74896) minerals that offer several advantages, including high thermal stability, non-corrosiveness, and the potential for shape selectivity. lew.roetsu.edu Zeolites like Mordenite (MOR), Beta, and ZSM-5 have been successfully used in the alkylation of benzene. lew.robohrium.com Their well-defined pore structures can influence the product distribution, favoring the formation of the less bulky para-isomer over the ortho- and meta-isomers. mdpi.com

Bifunctional Catalysts: Another approach involves bifunctional catalysts that possess both metal and acid sites. These are particularly useful for alkylating benzene with alkanes like propane (B168953), which is a more cost-effective feedstock than propylene. mdpi.com The reaction proceeds via a two-step mechanism: (1) dehydrogenation of the alkane (e.g., propane to propene) on the metal sites (e.g., Platinum or Palladium), followed by (2) the alkylation of benzene with the newly formed alkene on the acid sites. acs.orgliverpool.ac.ukepa.gov

Optimization of Catalytic Systems for Efficiency and Selectivity

Significant research has focused on optimizing catalytic systems to enhance the yield of this compound and related compounds. This involves modifying the catalyst structure and tuning reaction conditions.

Zeolite Modification: The catalytic activity and selectivity of zeolites can be fine-tuned. For example, modifying beta zeolite by exchanging its protons with cerium ions was shown to increase both the activity and selectivity for cumene in the transalkylation of 1,4-DIPB with benzene. scielo.br Nanosized crystalline zeolites have demonstrated higher conversions of 1,4-DIPB compared to their microcrystalline counterparts. researchgate.net

Heteropoly Acids (HPAs): Supported heteropoly acids, such as tungstosilicic acid (H₄SiW₁₂O₄₀) on a silica (B1680970) support, have emerged as highly efficient catalysts. acs.org A bifunctional catalyst comprising platinum and a Keggin-type HPA (Pt/H₄SiW₁₂O₄₀/SiO₂) was found to be highly selective for the alkylation of benzene with propane, achieving 90-93% selectivity to isopropylbenzene at 300 °C. acs.orgepa.gov This system significantly outperforms previously reported Pt/HZSM-5 catalysts. acs.org

The table below summarizes findings from various catalytic studies on benzene alkylation.

| Catalyst | Reactants | Temperature (°C) | Key Finding | Reference |

|---|---|---|---|---|

| 2%Pd/25%HSiW/SiO₂ | Benzene, Propane | 300 | High selectivity (up to 88%) for isopropylbenzene. | mdpi.com |

| Pt/H₄SiW₁₂O₄₀/SiO₂ | Benzene, Propane | 300 | 90-93% selectivity to isopropylbenzene at 6-8% benzene conversion. | acs.orgepa.gov |

| Pt/HZSM-5 | Benzene, Propane | 350 | Lower selectivity (32% for iPrPh) compared to HPA-based catalysts. | acs.org |

| Cerium-modified Beta Zeolite | 1,4-DIPB, Benzene | 300 (573 K) | Maximum cumene selectivity of 83.82% in transalkylation. | scielo.br |

| Silica Alumina (90% SiO₂, 10% Al₂O₃) | m-DIPB (for isomerization) | 204-235 (392-455°F) | Demonstrated isomerization of m-DIPB to a mixture containing p-DIPB. | chemicalbook.com |

Purification and Isolation Techniques for High-Purity this compound

Following synthesis, the reaction mixture contains the target 1,4-diisopropylbenzene (B50396) along with its meta and ortho isomers, unreacted starting materials, and other byproducts. The separation of these closely related compounds is a critical step in obtaining high-purity this compound.

The primary method for purification on an industrial scale is fractional distillation . This technique separates compounds based on differences in their boiling points. The boiling points of the diisopropylbenzene isomers are very close (o-DIPB: 205°C, m-DIPB: 203°C, p-DIPB: 210°C), which makes their separation by distillation energy-intensive and requires efficient distillation columns. wikipedia.org

For achieving very high purity (>99%), recrystallization can be employed. This method takes advantage of differences in the melting points and solubilities of the isomers in a particular solvent. The para-isomer, with its more symmetrical structure, typically has a significantly higher melting point (-17°C) compared to the ortho (-57°C) and meta (-63°C) isomers, which facilitates its selective crystallization from a cooled solution. wikipedia.org Non-polar solvents like hexane (B92381) are often used for this purpose.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to analyze the purity of 1,4-diisopropylbenzene. sielc.com Reverse-phase HPLC methods using a mobile phase of acetonitrile (B52724) and water can effectively separate the isomers. sielc.com While primarily an analytical tool, HPLC can also be scaled up for preparative separation to isolate small quantities of high-purity material. sielc.com

Mechanistic Investigations of this compound Formation Reactions

The synthesis of this compound is predominantly achieved through the electrophilic alkylation of a benzene ring. The most common industrial method is the Friedel-Crafts alkylation, which involves the reaction of benzene or cumene with an alkylating agent, typically propylene, in the presence of an acid catalyst. byjus.comnumberanalytics.com The mechanism of this reaction has been the subject of extensive investigation, particularly concerning the catalyst's role and the reaction pathways that dictate the final isomer distribution.

The fundamental mechanism of Friedel-Crafts alkylation proceeds via a three-step process:

Generation of an Electrophile : A highly reactive electrophile, typically the isopropyl carbocation (CH₃)₂CH⁺, is formed from an alkylating agent like propylene or 2-propanol with the aid of a catalyst. numberanalytics.comvaia.compw.live For instance, with propylene and an acid catalyst (H⁺), the proton adds to the double bond to form the more stable secondary carbocation. With an alkyl halide like 2-chloropropane (B107684) and a Lewis acid such as aluminum chloride (AlCl₃), the catalyst extracts the halide to generate the carbocation. byjus.compw.live

Electrophilic Attack : The electron-rich benzene ring acts as a nucleophile, attacking the electrophilic carbocation. numberanalytics.com This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, which temporarily disrupts the ring's aromaticity. numberanalytics.comlibretexts.org

Deprotonation : A base, such as AlCl₄⁻ in the case of AlCl₃ catalysis, removes a proton from the carbon atom bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the catalyst. byjus.comlibretexts.org

When cumene is used as the starting material, the second propyl group is added to the ring in a similar fashion. The initial isopropyl group is an ortho-, para-directing activator, leading to the formation of diisopropylbenzene isomers. However, steric hindrance from the bulky isopropyl group disfavors the formation of the ortho-isomer, leading to a product mixture primarily composed of meta- and para-diisopropylbenzene.

Catalytic Pathways in Zeolite-Mediated Synthesis

Solid acid catalysts, particularly zeolites like H-ZSM-5, H-Beta (Hβ), and MCM-22, are widely used in industrial alkylation processes due to their high activity, shape selectivity, and environmental benefits over traditional Lewis acids. researchgate.netrsc.org Mechanistic studies using these catalysts have revealed complex reaction pathways.

Investigations using density functional theory (DFT) and in-situ spectroscopy have identified two primary mechanisms for the alkylation of benzene with propylene over zeolites: a stepwise (consecutive) pathway and a concerted (associative) pathway. researchgate.netrsc.orgrsc.org

Stepwise (Consecutive) Mechanism : In this pathway, propylene is first protonated by an acidic site on the zeolite to form a free isopropyl carbocation. This carbocation then acts as the electrophile and attacks the benzene molecule in a subsequent step.

Concerted (Associative) Mechanism : This pathway involves the formation of a co-adsorbed complex of benzene and propylene at the zeolite's acid site. The reaction then proceeds through a single transition state where the C-C bond formation between benzene and propylene and the proton transfer occur simultaneously. rsc.orgrsc.org

Research indicates that the concerted pathway is generally kinetically more favorable, exhibiting a lower activation energy barrier than the stepwise mechanism across various zeolite frameworks. rsc.org However, the contribution of the stepwise mechanism may increase with rising temperatures. rsc.orgrsc.org

The choice of zeolite and reaction conditions significantly impacts the reaction mechanism and efficiency. For example, in-situ IR studies on MCM-22 zeolite have shown that the order of reactant introduction is critical. When benzene is adsorbed onto the catalyst's acid sites first, the subsequent introduction of propylene leads to a synchronous reaction and successful alkylation. researchgate.net Conversely, if propylene is introduced first, it can self-react to form polymers that block the zeolite pores and deactivate the catalyst. researchgate.net

The table below summarizes findings from a comparative study on the activation energies for different mechanisms over HZSM-5 and H-Beta zeolites.

| Mechanism | Catalyst | Activation Energy (kJ/mol) |

|---|---|---|

| Associative (Concerted) | HZSM-5 | 99 |

| Associative (Concerted) | H-Beta | 106 |

| Consecutive (Stepwise) - Protonation Step | HZSM-5 | 59 |

| Consecutive (Stepwise) - Protonation Step | H-Beta | 66 |

| Consecutive (Stepwise) - Alkylation Step | HZSM-5 | 229 |

| Consecutive (Stepwise) - Alkylation Step | H-Beta | 294 |

Data sourced from a comparative study on zeolite catalysts. researchgate.net

Isomerization and Transalkylation Mechanisms

The initial alkylation product is a mixture of diisopropylbenzene (DIPB) isomers. To maximize the yield of the desired 1,4-DIPB, subsequent isomerization or transalkylation reactions are often employed. researchgate.netgoogle.com The thermodynamic equilibrium of the isomers favors the meta- and para- forms over the sterically hindered ortho-isomer. researchgate.net

Isomerization of other DIPB isomers, such as 1,3-diisopropylbenzene, to a mixture containing 1,4-DIPB is typically carried out over acid catalysts, including zeolites like Hβ. wikipedia.orggychbjb.com The mechanism is believed to proceed via an intramolecular 1,2-shift, where an isopropyl group migrates to an adjacent carbon on the benzene ring. researchgate.net This process is often accompanied by a competing disproportionation (or transalkylation) reaction, which can yield cumene and triisopropylbenzene. researchgate.net

Transalkylation involves the transfer of an alkyl group between two aromatic molecules. In the context of 1,4-DIPB production, a feed containing 1,3-DIPB can be reacted with cumene over a transalkylation catalyst. This process simultaneously isomerizes 1,3-DIPB to 1,4-DIPB and also facilitates the transfer of a propyl group, further influencing the product distribution. google.com

The following table shows the product distribution from the isomerization of a feed rich in m-DIPB over a silica-alumina catalyst at various temperatures, illustrating the shift towards the para-isomer.

| Temperature (°F / °C) | p-DIPB (%) | m-DIPB (%) | o-DIPB (%) |

|---|---|---|---|

| 392 / 200 | 75.2 | 24.5 | 0.3 |

| 419 / 215 | 78.1 | 21.7 | 0.2 |

| 455 / 235 | 76.8 | 22.9 | 0.3 |

Data adapted from alkylation process patent information.

Chemical Reactivity and Derivatization of 1,4 Dipropylbenzene

Reactivity of the Aromatic Ring in 1,4-Dipropylbenzene

The benzene (B151609) ring of this compound is susceptible to attack by electrophiles, a characteristic reaction of aromatic compounds. The propyl groups, being alkyl groups, are electron-donating, which activates the ring towards electrophilic aromatic substitution.

This compound undergoes several common electrophilic aromatic substitution (EAS) reactions. eastman.comdatabridgemarketresearch.com The general mechanism involves an initial attack by an electrophile on the electron-rich benzene ring to form a positively charged carbocation intermediate, known as a benzenonium ion. msu.edumasterorganicchemistry.com This intermediate then loses a proton to restore the aromaticity of the ring, resulting in a substituted product. msu.edumasterorganicchemistry.com

Common EAS reactions for this compound include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (–NO₂) onto the ring.

Halogenation: In the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), reaction with halogens (e.g., bromine) results in the substitution of a hydrogen atom on the ring with a halogen atom. studymind.co.uk

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄ + SO₃) leads to the introduction of a sulfonic acid group (–SO₃H). eastman.com

Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) attaches an acyl group (R-C=O) to the ring, forming a ketone. eastman.comrahacollege.co.in

Friedel-Crafts Alkylation: This reaction can introduce an additional alkyl group, although it is often complicated by issues such as polyalkylation and carbocation rearrangements. rahacollege.co.in

| Reaction | Reagents | Electrophile | Typical Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 1,4-Dipropyl-2-nitrobenzene |

| Bromination | Br₂, FeBr₃ | Br⁺ | 2-Bromo-1,4-dipropylbenzene |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | 2,5-Dipropylbenzenesulfonic acid |

| Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ (Acylium ion) | 1-(2,5-Dipropylphenyl)ethanone |

Note: The listed products are based on the expected regioselectivity.

Regioselectivity refers to the preference for reaction at one position over another. masterorganicchemistry.comwikipedia.org In this compound, the two propyl groups are ortho, para-directing activators. Since the para positions are already occupied by the propyl groups themselves, incoming electrophiles are directed to the ortho positions (carbons 2, 3, 5, and 6). All four available positions on the ring are chemically equivalent.

Electrophilic Aromatic Substitution Reactions

Reactions Involving Propyl Side Chains

The two propyl groups of this compound can also undergo a variety of chemical reactions, most notably at the benzylic position (the carbon atom attached directly to the benzene ring), which is activated by the adjacent aromatic system. msu.eduorgoreview.com

The propyl side chains of this compound can be oxidized under specific conditions. eastman.comdatabridgemarketresearch.com A common industrial process involves the oxidation of similar diisopropylbenzenes to form hydroperoxides. wikipedia.org This type of reaction, often a key step in the cumene (B47948) process for producing phenol (B47542) and acetone, can be applied to this compound. atamankimya.comatamanchemicals.com Oxidation with molecular oxygen in the presence of an aqueous alkali solution can convert the isopropyl groups into 2-hydroxy-2-propyl groups. google.com The benzylic hydrogens are particularly susceptible to oxidation, which can lead to the formation of carbinols or, under more vigorous conditions, degrade the alkyl chain to a carboxylic acid group. msu.edu

| Oxidizing Agent | Conditions | Major Product(s) |

| O₂, Aqueous Alkali | High Temperature | Di(2-hydroxy-2-propyl)benzene |

| Air (O₂) | Radical Initiator | 1,4-Bis(1-hydroperoxy-1-methylethyl)benzene (from Diisopropylbenzene) |

| KMnO₄, Heat | Acidic or Basic | Terephthalic acid |

The propyl side chains can be dehydrogenated to form propenyl groups. This reaction typically occurs at high temperatures in the gas phase over a solid catalyst, often in the presence of steam. eastman.com For instance, the dehydrogenation of diisopropylbenzene is used to produce diisopropenylbenzene. google.com A similar process can be applied to this compound to yield 1,4-divinylbenzene (B89562) or related unsaturated compounds, which are valuable monomers in polymer production. Catalysts for this process are often based on iron compounds. google.com

| Catalyst System | Conditions | Major Product |

| Iron compound, Potassium compound, Magnesium compound | High-temperature gas phase, steam | 1,4-Di(prop-1-en-2-yl)benzene (from Diisopropylbenzene) |

Halogenation can occur on the propyl side chains under different conditions than those used for ring halogenation. eastman.com While ring halogenation requires a Lewis acid catalyst, side-chain halogenation proceeds via a free-radical mechanism. studymind.co.ukorgoreview.com This is typically achieved by treating this compound with a halogen (e.g., chlorine or bromine) in the presence of UV light or heat. studymind.co.ukorgoreview.com The reaction preferentially occurs at the benzylic position due to the resonance stabilization of the resulting benzylic radical. orgoreview.com Reagents like N-bromosuccinimide (NBS) are also commonly used for selective benzylic bromination. orgoreview.com

| Reagent | Conditions | Major Product |

| Br₂ | UV light or Heat | 1,4-Bis(1-bromopropyl)benzene |

| Cl₂ | UV light or Heat | 1,4-Bis(1-chloropropyl)benzene |

| N-Bromosuccinimide (NBS) | Peroxide or Light | 1,4-Bis(1-bromopropyl)benzene |

Dehydrogenation Reactions

Formation of Derived Compounds from this compound

This compound serves as a versatile precursor in the synthesis of more complex molecules. Its chemical structure, featuring a benzene ring substituted with two propyl groups at the para positions, allows for a variety of chemical transformations. These reactions can occur at the alkyl side chains or on the aromatic ring itself, leading to a diverse range of derivatives. Common derivatization reactions include oxidation and bromination of the side chains, as well as nitration, sulfonation, and acetylation of the aromatic ring. eastman.comdatabridgemarketresearch.com These transformations are foundational for creating novel compounds with specific functionalities and for studying the relationship between molecular structure and chemical behavior.

The synthesis of new molecules from this compound (or its close isomer, 1,4-diisopropylbenzene) is a subject of ongoing research, leading to the creation of advanced materials like polymers, macrocycles, and specialized dyes. These derivatives are synthesized for applications ranging from electronics to medicine.

One significant area of derivatization involves the synthesis of polymers. For instance, 1,4-diisopropyl-2,5-diiodobenzene has been synthesized from 1,4-diisopropylbenzene (B50396) as a monomer for creating poly(p-phenylenevinylene) (PPV) copolymers. acs.org This iodo-derivative allows for the construction of complex polymer chains with potential applications in light-emitting diodes and other electronic devices. Similarly, copoly(amide-imide) derivatives have been synthesized using 1,4-diisopropylbenzene as a key building block. koreascience.kr

Another innovative application is in the field of supramolecular chemistry. A novel tetracationic cyclophane, termed ExBluebox⁴⁺, was synthesized using a 1,4-diisopropylbenzene unit as a rigid linker. chinesechemsoc.org This macrocycle was designed to have an extended cavity capable of recognizing and binding various large aromatic guest molecules, a property driven by the specific geometry endowed by the diisopropylbenzene linker. chinesechemsoc.org

Furthermore, this compound derivatives are instrumental in creating functional dyes like phthalocyanines. In one study, novel phthalocyanine (B1677752) derivatives were synthesized starting from N¹,N²-dipropylbenzene-1,2-diamine. rsc.org This precursor was reacted with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to form a phthalonitrile (B49051) intermediate, which was then used to build the complex phthalocyanine structure. rsc.org These dyes were developed to investigate potential antioxidant and antitumor properties. rsc.org

The following table summarizes the synthesis of selected novel derivatives starting from a dipropylbenzene isomer.

| Starting Material | Reagents | Derivative Synthesized | Yield | Reference |

|---|---|---|---|---|

| p-Diisopropylbenzene | Periodic acid dihydrate, Iodine | 1,4-Diisopropyl-2,5-diiodobenzene | 64% | acs.org |

| N¹,N²-dipropylbenzene-1,2-diamine | 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), Pyridine, Ethanol | 1,4-dioxo-5,10-dipropyl-1,4,5,10-tetrahydrophenazine-2,3-dicarbonitrile | 72% | rsc.org |

| 1,4-diisopropylbenzene linker with aminophenyl units | Zincke salt (1+·Cl−), Ethanol | Intermediate for ExBluebox⁴⁺ macrocycle | Not specified | chinesechemsoc.org |

Understanding the relationship between the structure of this compound derivatives and their reactivity is crucial for designing molecules with desired properties. These studies explore how modifying the molecular architecture influences the compound's chemical behavior and functional efficacy.

In the development of novel phthalocyanine dyes, significant emphasis is placed on structure-activity relationships (SARs). rsc.org For example, the solubility of phthalocyanine derivatives, a critical factor for their application in medicine, is often hindered by the low solubility of compounds with peripherally fused heterocyclic systems. The introduction of propyl groups, as seen in the synthesis starting from a dipropylbenzene derivative, is a strategy to enhance solubility and, consequently, biological applicability. Research has established that certain synthesized phthalocyanine derivatives exhibit very strong anticancer and antioxidant activity, demonstrating a clear link between their complex structure and their biological function. rsc.org

In the context of macrocyclic chemistry, the structure of the 1,4-diisopropylbenzene unit within the ExBluebox⁴⁺ cyclophane directly dictates its function. The linker forces the two N-phenylene-bipyridinium "walls" of the macrocycle to orient in a face-to-face manner. chinesechemsoc.org This specific orientation creates an extended cavity that is longer than previous designs, enabling it to bind larger guest molecules like perylene, triphenylene, and pyrene. This demonstrates a clear structure-reactivity relationship where the rigid and spatially defined linker derived from 1,4-diisopropylbenzene is essential for the selective guest-recognition properties of the final molecule. chinesechemsoc.org

Studies on the decomposition of 1,4-diisopropylbenzene dihydroperoxide, a derivative formed by oxidation, have shown a correlation between the decomposition rate and the properties of the catalyst used, such as specific surface area and acidity. researchgate.net This indicates that the reactivity of the derivative is highly influenced by its interaction with other chemical species, a relationship that is fundamental to its application as a radical initiator in polymerization processes. researchgate.netwikipedia.org

Spectroscopic and Analytical Characterization of 1,4 Dipropylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1,4-Dipropylbenzene

NMR spectroscopy is a powerful tool for determining the precise structure of this compound by mapping its carbon and hydrogen framework. Due to the molecule's symmetry, where two identical n-propyl groups are in a para position on a benzene (B151609) ring, the NMR spectra are simplified, showing a limited number of distinct signals.

The proton NMR (¹H NMR) spectrum of this compound displays four unique signals corresponding to the four chemically non-equivalent sets of protons in the molecule. The aromatic protons appear as a singlet due to the molecule's symmetry, while the protons of the n-propyl side chains are resolved into a triplet, a sextet, and another triplet, characteristic of an n-propyl group. The integration of these signals reflects the number of protons in each set (4H for the aromatic ring and 6H, 4H, and 4H for the propyl groups, respectively).

Interactive Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.09 | Singlet | 4H | Aromatic (Ar-H) |

| ~2.53 | Triplet | 4H | Benzylic methylene (B1212753) (Ar-CH₂-CH₂-CH₃) |

| ~1.62 | Sextet | 4H | Methylene (-CH₂-CH₂-CH₃) |

| ~0.93 | Triplet | 6H | Methyl (-CH₂-CH₃) |

The carbon-13 NMR (¹³C NMR) spectrum provides further structural confirmation by showing the number of distinct carbon environments. Due to the para-substitution and symmetry, this compound exhibits five distinct signals. This includes two signals for the aromatic carbons (one for the carbons bearing the propyl groups and one for the carbons bearing hydrogen atoms) and three signals for the carbons of the propyl side chains. nih.gov

Interactive Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~140.2 | Aromatic C (quaternary, C-Ar) |

| ~128.3 | Aromatic CH (CH-Ar) |

| ~37.6 | Benzylic methylene (Ar-CH₂) |

| ~24.8 | Methylene (-CH₂) |

| ~13.9 | Methyl (-CH₃) |

¹H NMR Spectral Analysis

Mass Spectrometry (MS) for Molecular and Structural Elucidation

Mass spectrometry of this compound is used to determine its molecular weight and to gain structural information from its fragmentation patterns under electron ionization (EI). The mass spectrum shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 162, which corresponds to its molecular formula, C₁₂H₁₈. nist.gov

The fragmentation is characteristic of alkylbenzenes. The most prominent fragmentation pathway involves benzylic cleavage, which is the breaking of the bond between the first and second carbon atoms of the propyl side chain. This results in the loss of an ethyl radical (•C₂H₅), leading to the formation of a highly stable benzylic carbocation. This fragment is observed as the base peak in the spectrum.

Interactive Table 3: Major Mass Spectrometry Peaks for this compound. nih.govnist.gov

| m/z | Relative Intensity | Proposed Fragment Ion |

| 162 | Moderate | [C₁₂H₁₈]⁺ (Molecular Ion) |

| 133 | High (Base Peak) | [M - C₂H₅]⁺ |

| 105 | Moderate | [M - C₄H₇]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The spectrum displays characteristic absorption bands that confirm the presence of an alkyl-substituted aromatic ring. nih.gov Key absorptions include C-H stretching vibrations for both the aromatic ring and the aliphatic propyl chains, C=C stretching within the benzene ring, and characteristic C-H bending vibrations that indicate the 1,4- (para) substitution pattern.

Interactive Table 4: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Alkane (propyl) |

| ~1610, ~1515 | C=C Stretch | Aromatic Ring |

| ~1465 | C-H Bend | Alkane (propyl) |

| 850-800 | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic |

Chromatographic Techniques for Purity Assessment and Separation

Gas chromatography (GC) is the primary technique used to determine the purity of this compound. labproinc.com In a typical GC analysis, the compound is vaporized and passed through a capillary column. Non-polar stationary phases, such as those made of polydimethylsiloxane, are commonly used for separating hydrocarbons. On these columns, compounds generally elute in order of their boiling points.

The retention behavior can be standardized using the Kovats retention index, which provides a consistent measure independent of some chromatographic variables. For this compound, the experimental Kovats retention index on a standard non-polar column is approximately 1221. nih.gov This value helps in its identification when analyzing complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, quantification, and analysis of this compound and its related isomers and impurities. The choice of HPLC method, particularly the stationary and mobile phases, is determined by the specific analytical goal, such as purity assessment or separation from reaction byproducts.

Reverse-phase (RP) HPLC is a commonly employed method for analyzing non-polar aromatic hydrocarbons like this compound. In this mode, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase. For the related compound 1,4-diisopropylbenzene (B50396), a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility, has been described. sielc.comsielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com The use of a C18 column with an acetonitrile/water gradient and a photodiode array (PDA) detector allows for the effective quantification of impurities.

Normal-phase HPLC offers an alternative for separating isomers. An analytical method developed for the oxidation products of m-diisopropylbenzene utilized a silica-based Inertsil SIL-100 A column. researchgate.net The separation was achieved using a mobile phase of hexane (B92381) and isopropyl alcohol in a 95:5 volume ratio, with detection performed by UV at a wavelength of 257 nm. researchgate.net This method demonstrated good separation of various related compounds with high recovery rates and precision. researchgate.net

The selection of the appropriate column and mobile phase is critical for achieving the desired separation and resolution from other aromatic compounds and potential contaminants.

Table 1: Example HPLC Conditions for Analysis of Dipropylbenzene Isomers

| Parameter | Method 1: Reverse-Phase | Method 2: Normal-Phase |

| Analyte | 1,4-Diisopropylbenzene & Impurities | m-Diisopropylbenzene & Oxidation Products |

| Column | C18 or Newcrom R1 sielc.comsielc.com | Inertsil SIL-100 A (5 µm, 4.6 mm x 250 mm) researchgate.net |

| Mobile Phase | Acetonitrile / Water / Phosphoric Acid sielc.comsielc.com | n-Hexane / Isopropyl Alcohol (95:5 v/v) researchgate.net |

| Detector | UV or PDA researchgate.net | UV at 257 nm researchgate.net |

| Flow Rate | Not Specified | 1.0 mL/min researchgate.net |

| Temperature | Not Specified | 30 ± 2°C researchgate.net |

Advanced Analytical Methods for Trace Analysis

For the detection and quantification of this compound at trace levels, more sensitive and selective analytical techniques are required. These methods are essential for environmental monitoring, impurity profiling in high-purity materials, and analyzing complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the trace analysis of volatile and semi-volatile organic compounds, including this compound. nist.govnist.gov The high separation efficiency of gas chromatography combined with the definitive identification capabilities of mass spectrometry allows for the reliable analysis of this compound even in complex mixtures. nih.govnih.gov The National Institute of Standards and Technology (NIST) maintains mass spectral data for this compound, which serves as a reference for its identification. nist.govnih.gov

To enhance sensitivity and overcome matrix effects, pre-concentration techniques are often coupled with GC-MS. Solid-Phase Extraction (SPE) using cartridges, such as C18, can be employed to concentrate trace amounts of aromatic hydrocarbons and their byproducts from a sample before analysis, thereby improving detection limits.

For exceptionally complex samples where standard GC-MS may not provide sufficient resolution, two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) offers superior separation power. This advanced technique is capable of detecting and quantifying isomers, such as 1,3-diisopropylbenzene, at parts-per-million (ppm) levels, making it invaluable for detailed impurity profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful tool routinely used for trace analysis. cwsabroad.com While GC-MS is often preferred for volatile non-polar compounds, LC-MS can be advantageous for less volatile or thermally labile byproducts that may be present alongside this compound.

Computational Chemistry and Theoretical Studies of 1,4 Dipropylbenzene

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,4-dipropylbenzene at the electronic level. These ab initio methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, electron distribution, and energy.

Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. rsdjournal.orgresearchgate.net By applying DFT, researchers can optimize the molecular geometry of this compound and analyze its bonding characteristics.

Commonly employed functionals like B3LYP, often paired with basis sets such as 6-31G* or 6-311++G(d,p), are used to calculate the ground-state geometry and vibrational frequencies. researchgate.netresearchgate.net These calculations reveal the spatial arrangement of atoms and the nature of the chemical bonds. For instance, Natural Bond Orbital (NBO) analysis can be performed to understand charge transfer and intramolecular interactions, providing insights into the delocalization of electrons between the propyl chains and the benzene (B151609) ring. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity and electronic transition properties. researchgate.net

Conformational Analysis

The flexibility of the two n-propyl chains attached to the benzene ring gives rise to multiple stable conformations for this compound. aip.orgaip.org The study of these different spatial arrangements and their relative energies is known as conformational analysis. The potential energy surface (PES) of para-dipropylbenzene is complex, often described as an "egg carton" shape due to the similar energy barriers for isomerization between various conformers. aip.orgresearchgate.net

Computational methods are essential for exploring this complex PES. By performing relaxed potential energy surface scans, where the geometry is optimized at fixed values for key dihedral angles, researchers can identify low-energy conformers. aip.org For this compound, the orientation of the propyl chains relative to the benzene ring and the gauche/trans arrangements within the chains define the unique conformers. aip.orgaip.org

Studies combining computational methods with experimental techniques like laser-induced fluorescence (LIF) have successfully resolved and assigned seven distinct conformations of para-dipropylbenzene in the gas phase. aip.orgresearchgate.netosti.gov These studies often employ dispersion-corrected DFT functionals, as dispersion interactions significantly affect the relative energies of the conformers. researchgate.net The calculations show that the two alkyl chains are largely independent, with no new single-chain conformations being induced by the presence of the second chain. aip.orgresearchgate.netosti.gov

Table 1: Representative Conformations of this compound This table is interactive. Click on the headers to sort.

| Conformer Nomenclature | Chain 1 Configuration | Chain 2 Configuration | Relative Orientation |

|---|---|---|---|

| t-S-t | trans | trans | syn |

| t-A-t | trans | trans | anti |

| t-S-g | trans | gauche | syn |

| t-A-g | trans | gauche | anti |

| g-S-g | gauche | gauche | syn |

| g-A-g | gauche | gauche | anti |

| g-A-g' | gauche(+) | gauche(-) | anti |

Nomenclature describes the state of each propyl chain (t=trans, g=gauche) and their relative orientation (S=syn, A=anti). g and g' denote mirror-image gauche conformers. aip.orgaip.org

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems, including intermolecular interactions. nih.govanalis.com.my For this compound, MD simulations can provide insights into its behavior in condensed phases, such as in solution or as a component in fuels and lubricants.

To perform MD simulations, a force field is required, which is a set of parameters describing the potential energy of the system. uq.edu.au The Automated Topology Builder (ATB) and Repository can be used to develop molecular force fields for simulations of biomolecular systems and other organic molecules like this compound. uq.edu.au These force fields are often parameterized using quantum mechanics calculations to ensure accuracy. uq.edu.au

MD simulations can be used to study:

Solvent Effects: How this compound interacts with solvent molecules, which is crucial for understanding its solubility and partitioning behavior. ucl.ac.uk

Aggregation: The tendency of molecules to self-associate in a given environment. Simulations can reveal the preferred orientations and interaction energies between multiple this compound molecules. mdpi.com

Diffusion and Transport Properties: By tracking the movement of molecules over time, MD can be used to calculate diffusion coefficients, which is important for understanding its behavior in mixtures like fuels. researchgate.net

For example, MD simulations have been used to investigate the aggregation behavior of polymers in different systems by analyzing intermolecular interactions over the course of the simulation. mdpi.com Similar approaches can elucidate how this compound molecules interact with each other and with other components in a mixture.

Prediction of Spectroscopic Parameters

Computational chemistry plays a crucial role in predicting and interpreting the spectroscopic signatures of molecules. mdpi.com For this compound, theoretical calculations are used to predict vibrational (infrared and Raman) and electronic (ultraviolet-visible) spectra.

A combination of experimental techniques like laser-induced fluorescence (LIF) excitation and fluorescence dip infrared (FDIR) spectroscopy with computational methods provides a powerful approach for assigning the spectra of individual conformers. aip.orgresearchgate.netosti.gov Theoretical models, such as an anharmonic local mode Hamiltonian, have been developed to accurately predict the alkyl C-H stretch region of the infrared spectrum, which is particularly sensitive to the conformational state of the alkyl chains. researchgate.net

DFT calculations at levels like B3LYP-D3BJ/def2TZVP are used to compute the relative vertical excitation energies and oscillator strengths, which can then be compared to experimental LIF excitation spectra to assign peaks to specific conformers. aip.org The calculated harmonic frequencies are often scaled to better match experimental results, accounting for anharmonicity and other systemic errors in the calculations. researchgate.net This synergy between theory and experiment is essential for disentangling the complex, congested spectra that arise from the "conformational explosion" in molecules with multiple flexible chains. aip.orgresearchgate.netosti.gov

Theoretical Studies on Reaction Mechanisms and Pathways

Understanding the reaction mechanisms of this compound is key to controlling its chemical transformations. Computational chemistry provides invaluable tools for mapping out the potential energy surfaces of reactions, identifying transition states, and calculating activation energies. sumitomo-chem.co.jp Common reactions of this compound include oxidation, dehydrogenation, and various ring substitution reactions like nitration and bromination. eastman.com

Theoretical studies can investigate these pathways:

Oxidation: The formation of hydroperoxides from this compound is an important industrial reaction. eastman.com DFT calculations can be used to model the reaction steps, including the initial hydrogen abstraction from a propyl chain and subsequent reaction with oxygen.

Dehydrogenation: This side-chain modification can be studied computationally to understand the catalyst's role and the energetics of C-H bond breaking.

Electrophilic Substitution: Reactions on the aromatic ring, such as nitration or halogenation, proceed through intermediates like the arenium cation (sigma complex). researchgate.net Quantum chemical calculations can determine the relative stability of different intermediates and the activation barriers for their formation and subsequent deprotonation, thus predicting the regioselectivity of the reaction. For instance, studies on similar reactions, like the Scholl reaction, have used DFT to evaluate the feasibility of mechanisms involving radical cations versus arenium cations. researchgate.net

By calculating the Gibbs free energy profile for a proposed reaction pathway, researchers can identify the rate-determining step and gain insights that can guide the development of more efficient catalysts and reaction conditions. sumitomo-chem.co.jp

Environmental and Toxicological Considerations of 1,4 Dipropylbenzene

Environmental Fate and Transport of 1,4-Dipropylbenzene

The environmental journey of this compound, a colorless liquid organic compound, is shaped by its physical and chemical properties. ontosight.ai Its low water solubility and tendency to evaporate mean it behaves differently in various environmental compartments. thermofisher.com

Biodegradation Pathways

This compound is not readily biodegradable. europa.eu Studies have shown that it resists rapid breakdown by microorganisms. For instance, one study observed only 2% biodegradation over a 14-day period. oecd.org This slow rate of degradation suggests that it can persist in the environment. The presence of isopropyl groups on the benzene (B151609) ring is thought to contribute to this resistance, as similar compounds without these side chains, like biphenyl, are more easily biodegraded. europa.eu

Photodegradation in Atmospheric Systems

Once in the atmosphere, this compound is susceptible to photodegradation, primarily through reactions with hydroxyl radicals. oecd.org The estimated half-life of p-diisopropylbenzene in the air is approximately 13 hours. oecd.org This relatively short atmospheric lifespan indicates that it will be broken down by sunlight.

Soil and Water Contamination Potential

Due to its low water solubility, this compound is not likely to be mobile in soil and spillage is unlikely to penetrate the ground. thermofisher.com If released into water, it tends to float on the surface and evaporate slowly. thermofisher.com Fugacity models, which predict the environmental distribution of chemicals, suggest that if released to water, a significant portion of this compound has a tendency to move into the sediment. oecd.org Its low water solubility also means it has a high potential to bioaccumulate in aquatic organisms. oecd.org

Table 1: Environmental Fate Characteristics of this compound

| Characteristic | Finding | Source |

| Biodegradability | Not readily biodegradable (2% in 14 days) | europa.euoecd.org |

| Atmospheric Half-Life | ~13 hours (p-isomer, via photodegradation) | oecd.org |

| Soil Mobility | Low, unlikely to penetrate soil | thermofisher.com |

| Behavior in Water | Floats, evaporates slowly, high potential to move to sediment | thermofisher.comoecd.org |

| Bioaccumulation Potential | High in aquatic organisms | oecd.org |

Toxicological Profiles and Health Risk Assessments

The health risks associated with this compound exposure have been evaluated, revealing potential for irritation and systemic effects.

Irritation Potential (Skin, Eye, Respiratory)

This compound is recognized as an irritant. haz-map.com

Skin Irritation: It is classified as a skin irritant. thermofisher.comnih.govhpc-standards.comchemicalbook.comtcichemicals.com Prolonged or repeated contact may lead to skin irritation and even burns. louisville.edu

Eye Irritation: The compound causes serious eye irritation. hpc-standards.comtcichemicals.comairgas.com In rabbit eye studies, diisopropylbenzene (isomer not specified) was rated 1 on a scale of 1 to 10, with 10 being the most severe. nih.gov Vapors or mists can also cause eye irritation. louisville.edu

Respiratory Irritation: Inhalation may cause respiratory irritation. nih.govairgas.com

Systemic Effects and Organ Toxicity

Exposure to this compound can lead to systemic health effects.

Nervous System: High-dose animal studies have shown that it can have an anesthetic effect, and it is classified as a neurotoxin that can cause acute solvent syndrome. haz-map.comnih.gov Symptoms of excessive exposure can include headache, dizziness, drowsiness, progressing to incoordination and unconsciousness. louisville.edu

Organ Toxicity: Prolonged or repeated exposure can cause damage to organs. airgas.com Animal studies involving oral administration to rats over a 28-day period resulted in histopathological changes in the liver, specifically centrilobular hypertrophy of hepatocytes, at higher doses. oecd.org The No-Observed-Adverse-Effect Level (NOAEL) in this study was determined to be 30 mg/kg b.w./day. oecd.org

Table 2: Toxicological Profile of this compound

| Effect | Description | Source |

| Skin Irritation | Causes skin irritation | thermofisher.comnih.govhpc-standards.comchemicalbook.comtcichemicals.com |

| Eye Irritation | Causes serious eye irritation | hpc-standards.comtcichemicals.comairgas.com |

| Respiratory Irritation | May cause respiratory irritation | nih.govairgas.com |

| Neurotoxicity | Can cause acute solvent syndrome and anesthetic effects at high doses | haz-map.comnih.gov |

| Organ Toxicity | Prolonged exposure may damage organs; liver effects observed in animal studies | oecd.orgairgas.com |

Long-Term Health Implications

The comprehensive long-term health implications of exposure to this compound are not well-documented in publicly available literature. Multiple safety data sources indicate a lack of specific data regarding its chronic effects. molbase.comhpc-standards.com

Information on the carcinogenicity, mutagenicity, and reproductive toxicity of this compound is largely unavailable. molbase.com Safety Data Sheets (SDS) for the compound often state that there is no data available to classify it as a carcinogen, and it is not listed as a carcinogen by agencies such as IARC, NTP, ACGIH, or OSHA. fishersci.com Similarly, data on its potential for germ cell mutagenicity or reproductive toxicity is not currently established. molbase.comhpc-standards.comchemos.delgcstandards.com One source notes that based on available data, the compound is not classified as a reproductive toxicant. cpachem.com However, a small percentage of GHS classifications aggregated by the European Chemicals Agency (ECHA) indicate a warning for suspected damage to fertility or the unborn child. nih.gov

Some sources suggest that chronic exposure may pose risks. The substance is identified as a potential neurotoxin, associated with acute solvent syndrome. nih.gov Prolonged or repeated exposure may cause damage to organs, although specific target organs for this compound are not consistently identified. airgas.comairgas.com It is important to note that these warnings often come from safety data for mixtures containing other hazardous substances like benzene, which is a known carcinogen that affects the bone marrow. airgas.com

In 2024, the European Chemicals Agency (ECHA) included 1,4-Diisopropylbenzene (B50396) in its Community Rolling Action Plan (CoRAP). useforesight.io This indicates that the substance is suspected of posing risks to human health or the environment and will undergo further evaluation by EU member states to clarify these potential concerns. useforesight.io

Research Findings on Long-Term Health Effects

| Health Effect | Finding | Source(s) |

|---|---|---|

| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA. No definitive data available. | molbase.comfishersci.comchemos.de |

| Mutagenicity | No data available on germ cell mutagenicity. | molbase.comhpc-standards.comchemos.de |

| Reproductive Toxicity | Generally, no data is available; however, some classifications suggest it is suspected of damaging fertility or the unborn child. | lgcstandards.comcpachem.comnih.gov |

| Neurotoxicity | Identified as a neurotoxin that can cause acute solvent syndrome. | nih.gov |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure, though specific organs are not consistently identified for the pure substance. | airgas.comairgas.com |

Regulatory Frameworks and Safety Guidelines for Handling this compound

This compound is subject to various regulatory frameworks and safety guidelines globally due to its chemical properties and potential hazards. In the United States, it is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200). fishersci.comairgas.com The U.S. Environmental Protection Agency (EPA) also regulates this substance under the Toxic Substances Control Act (TSCA). epa.govregulations.gov In Europe, it is subject to the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, which governs the production and use of chemical substances. futuremarketinsights.comfuturemarketinsights.com

Safe handling of this compound requires adherence to standard industrial hygiene and safety practices. fishersci.com This includes using the chemical in well-ventilated areas or outdoors and employing engineering controls like local exhaust ventilation to minimize exposure. fishersci.comairgas.com

Personal Protective Equipment (PPE) is crucial for preventing skin and eye contact. fishersci.com Safety guidelines mandate the use of protective gloves and chemical safety goggles or eyeglasses that meet standards such as OSHA's 29 CFR 1910.133 or European Standard EN166. fishersci.com In situations where exposure limits might be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. fishersci.com

Storage and disposal are also regulated. The compound should be stored in a cool, well-ventilated place away from heat, sparks, open flames, and other ignition sources. chemicalbook.com Containers must be kept tightly closed. fishersci.com Disposal of the substance and its container must be done through an approved waste disposal plant, in accordance with all local, regional, national, and international regulations. airgas.com

Summary of Safety Guidelines for Handling this compound

| Guideline Category | Recommendation | Source(s) |

|---|---|---|

| Engineering Controls | Use only in well-ventilated areas. Ensure eyewash stations and safety showers are close to the workstation. Use explosion-proof electrical and ventilating equipment. | fishersci.comairgas.com |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection (chemical safety goggles). Use approved respiratory protection if ventilation is inadequate. | fishersci.comairgas.comchemicalbook.com |

| Handling & Storage | Wash hands and any exposed skin thoroughly after handling. Keep away from heat, open flames, and ignition sources. Store in a cool, dry, well-ventilated place with containers tightly closed. | fishersci.comchemicalbook.com |

| Spill Response | Isolate the spill area. Use non-combustible absorbent material for cleanup. Prevent entry into waterways, sewers, and confined areas. | fishersci.comnoaa.gov |

| Disposal | Dispose of contents and container at an approved waste disposal facility, following all applicable regulations. | airgas.com |

Applications and Industrial Relevance of 1,4 Dipropylbenzene

Role as a Chemical Intermediate in Organic Synthesis

1,4-Dipropylbenzene is a crucial intermediate in the synthesis of a wide array of commercially important chemicals. thermofisher.comeastman.com Its chemical reactivity allows for various transformations, including side-chain modifications like oxidation and dehydrogenation, and ring substitution reactions such as nitration, sulfonation, and bromination. databridgemarketresearch.comfindyourchemical.com This versatility is fundamental to its application in producing stabilizers, polymers, synthetic lubricants, and hydroperoxides. cymitquimica.comthermofisher.comeastman.comfindyourchemical.com The compound's derivatives are key to manufacturing high-performance materials tailored for demanding applications. futuremarketinsights.com

One of the significant reactions of this compound is its oxidation to form hydroperoxides. databridgemarketresearch.com These hydroperoxides are valuable as radical initiators, which are essential for starting polymerization reactions in the production of plastics and resins. Furthermore, it can be oxidized to produce terephthalic acid, a major commodity chemical. atamanchemicals.comwikipedia.orgsolubilityofthings.com

This compound serves as an intermediate in the production of certain surfactants. ontosight.ai The synthesis pathway typically involves the sulfonation of the alkylbenzene core. wikipedia.orgsanyo-chemical-solutions.com Alkylbenzene sulfonates represent a major class of anionic surfactants widely used in detergents and cleaning products due to their effectiveness in reducing surface tension. wikipedia.orgatamanchemicals.com The process involves reacting an alkylbenzene, such as this compound, with a sulfonating agent like sulfur trioxide to attach a hydrophilic sulfonate head-group to the hydrophobic alkylbenzene tail. wikipedia.orgsanyo-chemical-solutions.com The resulting sulfonic acid is then neutralized, commonly with sodium hydroxide, to produce the surfactant. wikipedia.org In addition to anionic surfactants, this compound is also noted for its role in the synthesis of non-ionic surfactants. futuremarketinsights.com

The compound is integral to the polymer and plastics industry, where it is used in the synthesis of both polymers and the stabilizers that enhance their durability. databridgemarketresearch.comarchivemarketresearch.comstrategicrevenueinsights.com As a precursor, this compound is used to create high-performance polymers with desirable properties like thermal and chemical resistance. futuremarketinsights.com

A key application is its use in producing hydroperoxides, which function as initiators in polymerization processes. archivemarketresearch.com Its derivatives are also crucial in manufacturing stabilizers that protect polymers from degradation caused by heat and oxidation. futuremarketinsights.com

Specific examples of its role in polymer synthesis include:

Polyarylates: this compound is a precursor to the bisphenol monomer α,α′-bis(4-hydroxyphenyl)-1,4-diisopropylbenzene. researchgate.net This monomer is reacted with diacid chlorides, such as terephthaloyl chloride and isophthaloyl chloride, through interfacial polycondensation to produce polyarylates, a class of high-performance aromatic polyesters. researchgate.netresearchgate.net

Polyphenylene Oxide (PPO) Resins: The compound is an essential precursor in the synthesis of PPO resins, which are valued for their use as high-density circuit insulators in the electronics sector due to their thermal resistance. futuremarketinsights.com

Poly(p-phenylenevinylene) (PPV) Copolymers: Derivatives like 1,4-diiodo-2,5-diisopropylbenzene, which can be synthesized from this compound, are used as monomers in Heck polymerization to create PPV-based copolymers for luminescence studies. acs.org

Polyethylene Terephthalate (PET): Through its oxidation to terephthalic acid, this compound contributes to the production of PET, one of the most common polyesters used in beverage bottles and textiles. atamanchemicals.comwikipedia.orgsolubilityofthings.com

This compound is a key component in the formulation of synthetic lubricants. databridgemarketresearch.comthermofisher.comeastman.com It is valued in this application for its excellent chemical stability and low volatility, which are critical properties for high-performance lubricants used in demanding industrial and automotive environments. The compound can be used as a base oil in lubricant formulations, contributing to a good viscosity index and thermal stability. ontosight.ai The expanding automotive and industrial sectors are significant drivers for the demand for high-performance lubricants, which in turn fuels the market for this compound. databridgemarketresearch.comarchivemarketresearch.com There is a notable trend towards higher purity grades (99% and above) for use in specialized lubricants designed for high-performance equipment. archivemarketresearch.com

Synthesis of Polymers and Stabilizers

Emerging Applications in Specialized Chemical Sectors

Beyond its traditional uses, this compound is finding application in several specialized and high-tech sectors. Its unique properties make it a valuable intermediate for a range of niche products.

Agrochemicals: The compound serves as an intermediate in the synthesis of various agrochemicals, including herbicides and pesticides. strategicrevenueinsights.com The growing global demand for food security drives the need for effective crop protection products, thereby increasing the demand for their chemical precursors. strategicrevenueinsights.com

Pharmaceuticals: In the pharmaceutical industry, this compound is used as a solvent and a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and advanced drug formulations. strategicrevenueinsights.com

Fragrances: It is used in fragrance chemistry as an intermediate for substituted phenyl derivatives that can act as fragrance fixatives. futuremarketinsights.com

Electronics and Aerospace: The demand for lightweight, durable, and thermally resistant materials in the electronics and aerospace industries has created opportunities for polymers derived from this compound. futuremarketinsights.com These high-performance polymers are used in applications such as aerospace-grade coatings, high-density circuit insulators, and capacitor electrolytes. futuremarketinsights.comfuturemarketinsights.com

Nuclear Fuel Reprocessing: this compound has a specialized application in the TALSPEAK (Trivalent Actinide–Lanthanide Separations by Phosphorus-reagent Extraction from Aqueous Komplexes) process. databridgemarketresearch.com In this process, it is used as a solvent or diluent for separating trivalent lanthanides from trivalent actinides during nuclear fuel reprocessing. databridgemarketresearch.comthermofisher.com

Innovations in Industrial Processes Utilizing this compound

Technological advancements are enhancing the production and application of this compound, focusing on efficiency, sustainability, and quality.

Advanced Synthesis Methods: Innovations in production, such as improved catalytic processes like catalytic hydrogenation and alkylation, have significantly increased manufacturing efficiency. strategicrevenueinsights.comepo.org These advanced techniques lead to higher yields, improved product purity, and reduced production costs, making the compound more competitive. epo.org

Sustainable and Green Chemistry: There is a growing trend towards developing more environmentally friendly production methods. strategicrevenueinsights.com This includes research into bio-based feedstocks and catalysts, as well as the implementation of low-emission alkylation processes to minimize the environmental footprint. atamanchemicals.comfuturemarketinsights.com

Process Optimization and Digitalization: Modern chemical plants are adopting new technologies to optimize production. atamanchemicals.com Innovations such as digitalized quality monitoring, AI-powered predictive maintenance, and automated synthesis are being integrated to improve productivity, ensure consistent quality, and enhance scalability. atamanchemicals.com

Market Dynamics and Economic Impact of this compound Production

The market for this compound is characterized by steady growth, driven by its indispensable role across various industrial sectors. futuremarketinsights.comarchivemarketresearch.com Demand for high-performance materials in the automotive, electronics, plastics, and agrochemical industries is a primary market driver. databridgemarketresearch.comfuturemarketinsights.com The global market size and growth projections vary among market analysis reports, reflecting different scopes and methodologies.

| Reported Value (2021-2025) | Projected Value (2029-2035) | CAGR | Forecast Period | Source |

|---|---|---|---|---|

| $695.50 Million (2021) | $1.195 Billion | 7.00% | 2022-2029 | databridgemarketresearch.com |

| $0.9 Billion (2024) | $1.7 Billion | 6.6% | 2024-2034 | globalinsightservices.com |

| $1.2 Billion (Projected by 2033) | N/A | 5.8% | 2025-2033 | strategicrevenueinsights.com |

| $5 Million (2025) | N/A (Growth to 2033) | 2.8% | 2025-2033 | archivemarketresearch.com |

| $129.9 Billion (2025) | $190.5 Billion | 3.9% | 2025-2035 | futuremarketinsights.com |

The Asia-Pacific region, particularly China and India, dominates the market due to its large and expanding industrial base. strategicrevenueinsights.com The Gulf Cooperation Council (GCC) region is also emerging as a significant market, driven by strategic investments in downstream petrochemical production. wikipedia.org A key market trend is the increasing demand for high-purity grades of this compound for specialized applications. futuremarketinsights.comarchivemarketresearch.com However, the market faces challenges from the volatility of raw material prices, which can impact production costs and profit margins. globalinsightservices.com

Conclusion

Summary of Key Research Findings on 1,4-Dipropylbenzene

Research into this compound, an aromatic hydrocarbon, has established its role as a significant chemical intermediate. Structurally, it is a disubstituted benzene (B151609) with two propyl groups at the para positions. pearson.com Key findings have centered on its synthesis, reactivity, and applications. The primary synthesis route involves the Friedel-Crafts alkylation of benzene with propylene (B89431), catalyzed by Lewis acids like aluminum trichloride (B1173362). wikipedia.org However, this method often produces a mixture of isomers, necessitating energy-intensive separation processes.

The chemical reactivity of this compound has been well-documented. The compound undergoes reactions involving both the side chains and the aromatic ring. Side chain modifications include oxidation to form hydroperoxides, dehydrogenation, and bromination. eastman.com Ring substitution reactions such as nitration, sulfonation, bromination, and acetylation are also common. eastman.com The formation of hydroperoxides is particularly notable as these are valuable radical initiators for polymerization processes. wikipedia.org

Thermodynamic studies have been conducted to determine key properties. For instance, the ideal-gas enthalpy of formation has been determined through combustion calorimetry, providing fundamental data for chemical process design. acs.org Research has also established its physical properties, such as its boiling point of approximately 210-221°C and its nature as a colorless liquid at room temperature. Spectroscopic analyses using GC-MS, NMR, and IR have been thoroughly documented, providing a basis for its identification and characterization. nih.govnih.govchemicalbook.com

The primary application of this compound is as a chemical intermediate in the production of a variety of commercially important materials. eastman.com It is a precursor for creating stabilizers and polymers, where it enhances thermal and oxidative stability. futuremarketinsights.com It is also used in the formulation of high-performance synthetic lubricants due to its chemical stability and low volatility. marketresearchfuture.com Furthermore, it has specialized applications, such as in the TALSPEAK (Trivalent Actinide–Lanthanide Separations by Phosphorus-reagent Extraction from Aqueous Komplexes) process used in nuclear fuel reprocessing. databridgemarketresearch.com

Unanswered Questions and Future Research Avenues

Despite the existing body of knowledge, several areas concerning this compound warrant further investigation. A significant focus for future research is the development of more sustainable and efficient synthesis methods. The transition to bio-based feedstocks and circular economy models is a key industry trend, driving research into renewable hydrocarbon sources and greener production routes to reduce the carbon footprint. futuremarketinsights.com Innovations in synthesis techniques are needed to improve production efficiency and minimize the environmental impact associated with traditional methods. persistencemarketresearch.com

Another avenue for future research lies in enhancing the performance of this compound-based products. There is a growing demand for more environmentally friendly agrochemicals and high-performance solvents. strategicrevenueinsights.com Research and development efforts could focus on modifying this compound to create derivatives with improved efficacy and reduced environmental impact for these applications. strategicrevenueinsights.com